molecular formula C20H24N4O2S B295783 (6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295783
M. Wt: 384.5 g/mol
InChI Key: WWFMWUSDYBHDDE-IGLFKNPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a multi-step process. One common method includes the following steps:

    Cyclization Reaction: The starting materials, such as 2-amino-5-heptyl-1,3,4-thiadiazole and 4-methoxybenzaldehyde, undergo a cyclization reaction in the presence of a suitable catalyst and solvent. This reaction forms the core thiadiazolo[3,2-a]pyrimidine structure.

    Condensation Reaction: The intermediate product is then subjected to a condensation reaction with an appropriate reagent to introduce the imino group at the 5-position.

    Final Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and imino groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), polar aprotic solvents (dimethyl sulfoxide).

Major Products Formed

    Oxidation: Oxo derivatives of the thiadiazolo[3,2-a]pyrimidine core.

    Reduction: Reduced forms with hydrogenated imino and benzylidene groups.

    Substitution: Substituted derivatives with halogen or alkyl groups at the reactive sites.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in key biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds in the thiadiazolo[3,2-a]pyrimidine class:

    2-Substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones: These compounds share a similar core structure but differ in the substituents at the 2-position.

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a fused pyridine ring instead of the thiadiazole ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties compared to other compounds in the same class.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

(6Z)-2-heptyl-5-imino-6-[(4-methoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H24N4O2S/c1-3-4-5-6-7-8-17-23-24-18(21)16(19(25)22-20(24)27-17)13-14-9-11-15(26-2)12-10-14/h9-13,21H,3-8H2,1-2H3/b16-13-,21-18?

InChI Key

WWFMWUSDYBHDDE-IGLFKNPDSA-N

SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OC)C(=O)N=C2S1

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OC)/C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OC)C(=O)N=C2S1

Origin of Product

United States

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